Arginylproline
Overview
Description
Arginylproline is a dipeptide composed of arginine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .
Molecular Structure Analysis
The molecular weight of Arginylproline is 271.32 g/mol and its formula is C11H21N5O3 . It’s also known that Arginylproline is a dipeptide, which means it’s composed of two amino acids joined by a peptide bond .
Physical And Chemical Properties Analysis
Arginylproline has a molecular weight of 271.32 g/mol and its formula is C11H21N5O3 . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance .
Scientific Research Applications
Metabolic Engineering for L-arginine Production : Research in microbial cell factories has explored the metabolic engineering of microorganisms for the production of L-arginine and its derivatives. This involves enhancing the production of L-arginine, which is crucial for medicinal and industrial applications. The study delves into strategies for improving the production of L-arginine through genetic modifications and understanding the biosynthesis and regulation of arginine in prokaryotes. Additionally, the potential for producing derivatives like L-ornithine and putrescine, which have medical and industrial uses, is discussed (Shin & Lee, 2014).
Arginine Metabolism and its Role in Health and Disease : A study on arginine metabolism highlights its role in synthesizing not only proteins but also other compounds like nitric oxide, urea, polyamines, proline, glutamate, and creatine. This comprehensive review discusses the complex patterns of interaction among enzymes that regulate arginine metabolism. Such knowledge is vital for understanding arginine's metabolic fates in different physiological and pathological conditions (Wu & Morris, 1998).
Arginine's Role in Wound Healing and Immune Responses : Arginine's effectiveness in enhancing wound healing and immune function has been studied extensively. Oral supplementation of arginine has shown promising results in improving collagen synthesis and T-cell function in human volunteers. These findings suggest the potential clinical benefits of arginine in wound healing and immune responses (Barbul et al., 1990).
Arginine Nutrition and Pharmacotherapy : The study emphasizes arginine's significance as a precursor for various biologically important molecules. It suggests classifying arginine as an essential amino acid for young mammals and as conditionally essential for adults under certain conditions. The therapeutic potential of arginine in various health conditions, including cardiovascular, reproductive, pulmonary, and immune functions, is highlighted (Flynn et al., 2002).
Arginine in Cancer Treatment : Research on arginine metabolism in cancer has uncovered its critical role in tumorigenesis and tumor metabolism. The study discusses arginine's involvement in the synthesis of nitric oxide, polyamines, nucleotides, proline, and glutamate, and how targeting extracellular arginine can trigger apoptosis in certain cancer types. This provides a new perspective on arginine deprivation and argininosuccinate synthetase expression in cancer treatment (Delage et al., 2010).
- with arginine, omega-3 fatty acids, and RNA in the early postoperative phase showed improved hydroxyproline synthesis and surgical wound healing. This suggests arginine's significant role in enhancing recovery post-surgery (Farreras et al., 2005).
Arginine in Cardiovascular Health and Aging : A study on the anti-aging effects of L-arginine revealed its diverse metabolic roles and potential pharmacological benefits. Its consumption in doses larger than normal dietary intake has shown benefits in reducing the risk of cardiovascular diseases, improving immune response, and inhibiting gastric hyperacidity. This research underlines the significant anti-aging benefits of L-arginine, surpassing many other pharmaceutical agents (Gad, 2010).
Arginine and Wound Healing in Ornithine Supplementation : Arginine's metabolite, ornithine, has also been studied for its impact on wound healing. Supplementing ornithine in diets showed enhanced wound healing and collagen deposition, suggesting that ornithine shares many of arginine's biopharmacologic effects. This study indicates the potential benefits of ornithine supplementation in wound healing processes (Shi et al., 2002).
Arginine in the Critical Care Setting : In critical care, arginine becomes conditionally essential during periods of hypermetabolic stress. Research in this area suggests arginine's important role in intermediary metabolism in critically ill patients. However, the literature presents mixed views on its use in clinical settings, indicating the need for further objective analysis to evaluate arginine's potential role in critical care (Zhou & Martindale, 2007).
Arginine Bioprobe for Efficient Detection : A novel arginine bioprobe based on fluorescence resonance energy transfer has been developed for efficient and economical detection of arginine. This bioprobe system, employing up-conversion phosphor and gold nanoparticles, demonstrates a new method for quantitative determination of arginine by measuring fluorescence intensity. This advancement in bioprobe technology enhances the detection and analysis of arginine in various research applications (Wu et al., 2019).
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJAALCCPOTJGB-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178886 | |
Record name | Arginylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Arginylproline | |
CAS RN |
2418-69-1 | |
Record name | Arg-Pro | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arginylproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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